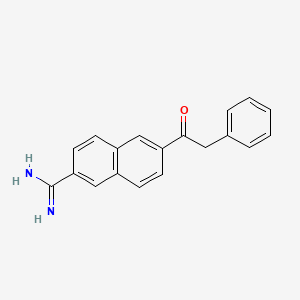![molecular formula C17H20O2S2 B12528229 Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate CAS No. 847432-20-6](/img/structure/B12528229.png)
Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate: is an organic compound that features a benzoate ester functional group, a dithiolane ring, and an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized by reacting 1,3-bis-tert-butyl thioethers with bromine under mild conditions.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The dithiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of neuroprotective agents. Derivatives of dithiolane have been evaluated for their ability to protect neurons from oxidative stress and other forms of damage .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate involves its interaction with molecular targets through its functional groups. The dithiolane ring can participate in thiol-disulfide exchange reactions, which are important in redox biology and the regulation of protein function . The ethynyl group can interact with nucleophiles, leading to the formation of new covalent bonds and the modulation of biological activity .
Comparaison Avec Des Composés Similaires
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a dioxaborolane ring instead of a dithiolane ring.
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate: This compound contains an imidazole ring and a formyl group.
Uniqueness: Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate is unique due to the presence of the dithiolane ring, which imparts distinct chemical reactivity and biological activity. The combination of the dithiolane ring with the ethynyl and ester functional groups makes this compound a versatile intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
847432-20-6 |
|---|---|
Formule moléculaire |
C17H20O2S2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate |
InChI |
InChI=1S/C17H20O2S2/c1-3-4-10-17(20-12-13-21-17)11-9-14-5-7-15(8-6-14)16(18)19-2/h5-8H,3-4,10,12-13H2,1-2H3 |
Clé InChI |
CAYWRUSGGCEQFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(SCCS1)C#CC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)
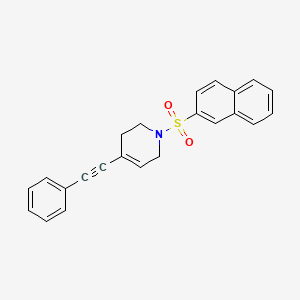
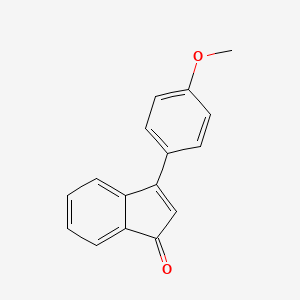

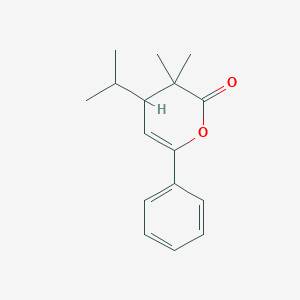

![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
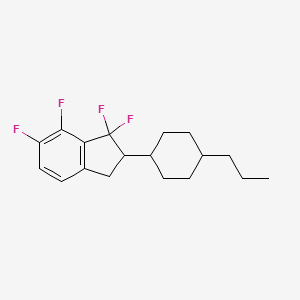
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)

![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
